molecular formula C14H19NO4 B2492876 Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate CAS No. 741275-29-6

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate

Cat. No. B2492876
CAS RN: 741275-29-6
M. Wt: 265.309
InChI Key: SRTMAANFKWEYHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate and related compounds involves strategic reactions that ensure the introduction of specific functional groups. A notable approach includes the reaction of appropriate difluoroaniline derivatives with butyllithium followed by methyl chloroformate, showcasing regiocontrol directed by fluorine rather than by the amide substituent for producing 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990). Additionally, large-scale synthesis methods from basic amino acids to more complex structures demonstrate the versatility and efficiency of synthetic strategies (Yoshida et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds in this category, including polymorphic forms, reveals significant insights into their chemical behavior. For example, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester exhibits two polymorphic forms with unique molecular conformations and packing, indicative of the compound's solid-state behavior (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate derivatives are influenced by their functional groups. Their capability to undergo metalation, for instance, demonstrates the regioselectivity and efficiency of these compounds in synthetic chemistry, paving the way for the production of various derivatives with potential biological activity (Thornton & Jarman, 1990).

Physical Properties Analysis

The physical properties, such as crystalline forms and solubility, are crucial for understanding the applications and handling of these compounds. Studies on polymorphism, like in the case of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, highlight the importance of molecular conformation and packing in determining the compound's physical characteristics (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in different types of chemical reactions, are integral to the compound's applicability in synthesis. The efficient synthesis and functionalization strategies of derivatives demonstrate the compound's versatility in organic synthesis, providing pathways to a broad range of chemically and pharmacologically relevant molecules (Yoshida et al., 1996).

Scientific Research Applications

Synthesis and Chemical Transformation

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate is used in various chemical synthesis processes. For instance, it is involved in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, demonstrating the influence of fluorine in directing regiocontrol during synthesis (Thornton & Jarman, 1990). Additionally, it has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).

Crystallography and Molecular Conformation

Studies have explored the crystal structure and molecular conformation of compounds related to methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate. One such study investigated N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, revealing interesting aspects of its polymorphism and molecular arrangement (Gebreslasie, Jacobsen, & Görbitz, 2011).

Pharmaceutical Intermediate Synthesis

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate is a key intermediate in pharmaceutical synthesis. For example, its oxidation with molecular oxygen has been employed to synthesize compounds like 2-[N-(tert-Butoxycarbonyl)amino]-4-pyridinecarbaldehyde, a versatile pharmaceutical intermediate (BerlinMichael, Aslanian, Ruiz, & MccormickKevin, 2007).

Large-Scale Preparation for Advanced Compounds

This compound has been synthesized from L-aspartic acid on a large scale, demonstrating its utility in creating complex chemical structures like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs (Yoshida et al., 1996).

Safety and Hazards

“Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate” is harmful if swallowed and causes eye, skin, and respiratory tract irritation . It is recommended to use with adequate ventilation, avoid contact with skin and eyes, and avoid ingestion and inhalation .

properties

IUPAC Name

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(4)11-8-6-10(7-9-11)12(16)18-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMAANFKWEYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate

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